Lipolytic Activity in Adipose Tissue
In a 19-day oral administration study in rats, Somatotropin (176-191) significantly increased fat breakdown, measured as a 23% increase in glycerol release from adipose tissue compared to untreated controls [1]. In contrast, shorter C-terminal fragments such as hGH 179–191 and 180–191 were shown to be biologically inert in comparable in vivo systems, producing no measurable glycemic or insulinotropic response, which implies an absence of lipolytic signaling for these truncated sequences [2].
| Evidence Dimension | Glycerol release from adipose tissue (index of lipolysis) |
|---|---|
| Target Compound Data | 23% increase in glycerol release vs. untreated control |
| Comparator Or Baseline | Baseline (untreated control): 0% change; hGH 179–191 and 180–191: inert (no measurable lipolytic or glycemic activity) |
| Quantified Difference | Target compound: 23% increase; comparator fragments: no activity detected |
| Conditions | 19-day oral administration study in rats; glycerol release measured from fatty tissue explants |
Why This Matters
This quantitative lipolytic signal confirms that the 176–191 sequence retains the fat-mobilizing domain of hGH, whereas even slightly shorter fragments lose all activity, providing a clear sequence-activity rationale for procurement of the full 16-mer rather than cheaper truncated analogs.
- [1] Heffernan MA, Jiang WJ, Thorburn AW, Ng FM. Effects of oral administration of a synthetic fragment of human growth hormone on lipid metabolism. Am J Physiol Endocrinol Metab. 2000;279(3):E501–E507. (As cited in Peptides.org HGH Fragment 176-191 Nasal Spray Guide.) View Source
- [2] Ng FM, Bornstein J. Hyperglycemic action of synthetic C-terminal fragments of human growth hormone. Am J Physiol. 1978;234(5):E521–E526. View Source
